Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide
CAS No.:
Cat. No.: VC13447518
Molecular Formula: C12H14BF3KNO
Molecular Weight: 295.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BF3KNO |
|---|---|
| Molecular Weight | 295.15 g/mol |
| IUPAC Name | potassium;trifluoro-[3-(piperidine-1-carbonyl)phenyl]boranuide |
| Standard InChI | InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17;/h4-6,9H,1-3,7-8H2;/q-1;+1 |
| Standard InChI Key | UPGVKVJCSVDXMQ-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₁₂H₁₄BF₃KNO, reflects a mass of 295.15 g/mol, with potassium serving as the counterion to the boranuide complex . Key structural features include:
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A trifluoroborate group (–BF₃⁻) attached to a phenyl ring.
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A piperidine-1-carbonyl substituent at the meta position (C3) of the phenyl ring, introducing steric and electronic effects .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄BF₃KNO | |
| Molecular Weight | 295.15 g/mol | |
| SMILES | B-(F)(F)F.[K+] | |
| InChIKey | UPGVKVJCSVDXMQ-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Properties
Predicted collision cross-section (CCS) values vary by adduct, with [M+H]+ at 156.8 Ų and [M+Na]+ at 165.0 Ų, indicating moderate molecular size and polarity . The piperidine moiety enhances solubility in polar aprotic solvents, while the trifluoroborate group contributes to stability under acidic conditions .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves Suzuki-Miyaura cross-coupling, where potassium trifluoroborate salts react with meta-substituted aryl halides. For example:
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Halogenation: 3-Bromo-N-(piperidin-1-yl)benzamide is prepared via acyl chloride formation.
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Coupling: The aryl bromide reacts with potassium trifluoroborate under palladium catalysis, yielding the target compound .
Optimization Challenges
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Yield Limitations: Competing side reactions, such as protodeboronation, reduce efficiency.
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Purification: Column chromatography or recrystallization is required due to byproduct formation .
Applications in Synthetic Chemistry
Cross-Coupling Reactions
The compound serves as a boron nucleophile in Suzuki-Miyaura reactions, enabling C–C bond formation. For instance, coupling with aryl halides produces biaryl structures, critical in drug discovery .
Pharmaceutical Intermediates
Its trifluoroborate group enhances metabolic stability, making it valuable for protease inhibitor and kinase inhibitor synthesis. Preclinical studies suggest utility in anti-inflammatory agents, though in vivo data remain scarce .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wash with soap/water; seek medical attention if irritated. |
| Inhalation | Move to fresh air; monitor respiratory function. |
| Storage | Dry, sealed container at 2–8°C. |
Comparative Analysis with Structural Analogs
3- vs. 4-Substituted Isomers
The 4-(piperidine-1-carbonyl)phenyl analog (CAS: 1359865-98-7) exhibits:
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Higher Reactivity: Para-substitution favors electronic conjugation, accelerating cross-coupling rates .
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Reduced Solubility: Increased steric hindrance limits solubility in THF and DMSO.
Bicyclo[1.1.1]pentane Derivatives
Compounds like potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide show enhanced strain-driven reactivity, useful in polymer chemistry but with synthetic complexity .
Future Research Directions
Expanding Synthetic Utility
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Catalyst Development: Designing palladium/copper catalysts to improve coupling efficiency .
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Asymmetric Synthesis: Exploring chiral ligands for enantioselective bond formation.
Pharmacological Profiling
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